molecular formula C21H19ClN2O B12941426 N-(1-(Naphthalen-1-yl)ethyl)-1H-indole-2-carboxamide hydrochloride

N-(1-(Naphthalen-1-yl)ethyl)-1H-indole-2-carboxamide hydrochloride

Cat. No.: B12941426
M. Wt: 350.8 g/mol
InChI Key: CEUKJZFELKQKGY-UHFFFAOYSA-N
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Description

N-(1-(Naphthalen-1-yl)ethyl)-1H-indole-2-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a naphthalene moiety attached to an indole ring through an ethyl linkage. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Naphthalen-1-yl)ethyl)-1H-indole-2-carboxamide hydrochloride typically involves the reaction of 1-naphthylamine with 2-chloroethanamine to form N-(1-naphthyl)ethylenediamine . This intermediate is then reacted with indole-2-carboxylic acid under specific reaction conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Naphthalen-1-yl)ethyl)-1H-indole-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1-(Naphthalen-1-yl)ethyl)-1H-indole-2-carboxamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-(Naphthalen-1-yl)ethyl)-1H-indole-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(Naphthalen-1-yl)ethyl)-1H-indole-2-carboxamide hydrochloride is unique due to its specific combination of a naphthalene moiety and an indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C21H19ClN2O

Molecular Weight

350.8 g/mol

IUPAC Name

N-(1-naphthalen-1-ylethyl)-1H-indole-2-carboxamide;hydrochloride

InChI

InChI=1S/C21H18N2O.ClH/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20;/h2-14,23H,1H3,(H,22,24);1H

InChI Key

CEUKJZFELKQKGY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3.Cl

Origin of Product

United States

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